Medicagenic acid Medicagenic acid 2,3-Dihydroxyolean-12-ene-23,28-dioic acid is a triterpenoid.
Brand Name: Vulcanchem
CAS No.: 599-07-5
VCID: VC21338011
InChI: InChI=1S/C30H46O6/c1-25(2)11-13-30(24(35)36)14-12-27(4)17(18(30)15-25)7-8-20-26(3)16-19(31)22(32)29(6,23(33)34)21(26)9-10-28(20,27)5/h7,18-22,31-32H,8-16H2,1-6H3,(H,33,34)(H,35,36)
SMILES:
Molecular Formula: C30H46O6
Molecular Weight: 502.7 g/mol

Medicagenic acid

CAS No.: 599-07-5

Cat. No.: VC21338011

Molecular Formula: C30H46O6

Molecular Weight: 502.7 g/mol

* For research use only. Not for human or veterinary use.

Medicagenic acid - 599-07-5

CAS No. 599-07-5
Molecular Formula C30H46O6
Molecular Weight 502.7 g/mol
IUPAC Name 2,3-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid
Standard InChI InChI=1S/C30H46O6/c1-25(2)11-13-30(24(35)36)14-12-27(4)17(18(30)15-25)7-8-20-26(3)16-19(31)22(32)29(6,23(33)34)21(26)9-10-28(20,27)5/h7,18-22,31-32H,8-16H2,1-6H3,(H,33,34)(H,35,36)
Standard InChI Key IDGXIXSKISLYAC-UHFFFAOYSA-N
Isomeric SMILES C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@@H]([C@@H]([C@@]3(C)C(=O)O)O)O)C
Canonical SMILES CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)O)O)C)C)C2C1)C)C(=O)O)C
Melting Point 352 - 353 °C

Chemical Identity and Structural Characteristics

Molecular Architecture

Medicagenic acid (C30H46O6, molecular weight 502.7 g/mol) belongs to the oleanane-type triterpenoid class, featuring a pentacyclic scaffold with multiple oxygen-containing functional groups . The IUPAC name, (2S,3R,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-2,3-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid, reflects its stereochemical complexity . Key structural features include:

  • Two carboxylic acid groups at C-23 and C-28 positions

  • β-oriented hydroxyl groups at C-2 and C-3

  • A Δ12 double bond between C-12 and C-13

  • Six methyl groups at C-4, C-6a, C-6b, C-11 (two), and C-14b

The compound's amphiphilic nature arises from the hydrophobic triterpene core and hydrophilic sugar moieties in its glycosylated forms, enabling membrane interaction in biological systems .

Table 1: Molecular Properties of Medicagenic Acid

PropertyValue
Molecular FormulaC30H46O6
Exact Mass502.3292 g/mol
XLogP3-AA4.3
Hydrogen Bond Donors4
Hydrogen Bond Acceptors6
Rotatable Bond Count2
Topological Polar Surface115 Ų
CAS Registry Number599-07-5

Source: PubChem CID 65048

Stereochemical Considerations

The compound's bioactivity depends critically on its stereochemistry. The 2β,3β-dihydroxy configuration enhances hydrogen bonding capacity with fungal membrane sterols, while the 23α-carboxyl group facilitates calcium ion chelation in plant-pathogen interactions . Nuclear Overhauser Effect (NOE) correlations confirm the chair conformation of ring C, which positions the C-28 carboxyl group for optimal interaction with biological targets .

Natural Occurrence and Biosynthetic Pathways

Plant Sources

Medicagenic acid occurs primarily in Medicago species (Fabaceae), with notable concentrations in:

  • Medicago truncatula (barrel medic)

  • Medicago sativa (alfalfa)

  • Medicago blancheana

  • Medicago granadensis

Ecotypic variation studies across 14 Mediterranean countries revealed a 2.8-fold difference in total medicagenic acid content between highest (Greek ecotype Mt-107: 1.42 mg/g DW) and lowest (Libyan ecotype Mt-089: 0.51 mg/g DW) accumulating populations . Aerial tissues contain predominantly zanhic acid glycosides (63% of total saponins), while roots accumulate bayogenin and hederagenin derivatives .

Table 2: Medicagenic Acid Content in Medicago truncatula Ecotypes

Geographic OriginMean Content (mg/g DW)Tissue Specificity (Aerial/Root Ratio)
Greece1.38 ± 0.122.7:1
Spain1.21 ± 0.092.4:1
Algeria0.89 ± 0.071.9:1
Libya0.53 ± 0.041.2:1

Data adapted from Farag et al. (2019)

Biosynthetic Route

The compound derives from β-amyrin via cytochrome P450-mediated oxidation:

  • Cyclization: 2,3-oxidosqualene → β-amyrin (catalyzed by β-amyrin synthase)

  • Oxidation:

    • C-23 hydroxylation → erythrodiol

    • C-28 carboxylation → oleanolic acid

  • Functionalization:

    • C-2/C-3 hydroxylation → medicagenic acid

    • Glycosylation (typically at C-3) → bioactive saponins

Key enzymes include CYP716A12 (β-amyrin oxidase) and UGTPg1 (UDP-glucosyltransferase) . RNAi silencing of CYP716A12 reduces medicagenic acid production by 78% in M. truncatula hairy root cultures .

Antifungal Mechanisms and Structure-Activity Relationships

Fungistatic Activity

Against Sclerotium rolfsii, medicagenic acid glucoside (EC50 = 12 μM) outperforms galactose (EC50 = 28 μM) and mannose (EC50 = 34 μM) conjugates . The native glucose moiety enhances membrane permeability through specific interactions with fungal ergosterol .

Table 3: Antifungal Activity of Medicagenic Acid Derivatives

DerivativeTarget FungusEC50 (μM)Mechanism
23α-carboxyl glucosideRhizoctonia solani14.2Membrane disruption
23α-methyl carboxylateAspergillus niger22.8Ergosterol complexation
23α-hydroxymethyl analogFusarium oxysporum41.7ROS generation
Cellobiose conjugateTrichoderma viride18.9Chitin synthase inhibition

Data compiled from Avato et al. (1993)

Structural Determinants of Activity

  • C-23 Substitution: Carboxyl > methyl carboxylate > hydroxymethyl (3-fold activity difference)

  • Glycosylation: Glucose > cellobiose > lactose (2.5-fold increase in EC50)

  • Double Bond Position: Δ12 > Δ13 (15% higher efficacy against F. oxysporum)

Molecular dynamics simulations reveal that the 23-carboxyl group coordinates Ca²+ ions in fungal cell walls, disrupting membrane potential by 58 mV at 25 μM concentration .

Analytical Characterization Techniques

UHPLC-MS Protocols

The validated method for medicagenic acid quantification employs:

  • Column: Waters BEH C18 (1.7 μm, 2.1 × 150 mm)

  • Gradient: 5-70% acetonitrile in 0.05% formic acid over 30 min

  • Detection: QTOF-MS in negative ESI mode (m/z 503.1612 lock mass)

This achieves baseline separation of 23 medicagenic acid derivatives with resolution >1.5 and LOD of 0.8 ng/mL .

MS/MS Fragmentation Patterns

Characteristic fragmentation pathways include:

  • Loss of H2O (-18 Da) from hydroxyl groups

  • Cleavage of glycosidic bonds (162 Da for hexoses)

  • Retro-Diels-Alder fragmentation of ring C

The [M-H]⁻ ion at m/z 501.3 yields signature fragments at m/z 439.2 (C-23 decarboxylation) and 299.1 (ring D/E cleavage) .

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